![molecular formula C19H26FN3O B3852334 N-(sec-butyl)-N-(2-fluorobenzyl)-3-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B3852334.png)
N-(sec-butyl)-N-(2-fluorobenzyl)-3-methyl-1-propyl-1H-pyrazole-4-carboxamide
Übersicht
Beschreibung
N-(sec-butyl)-N-(2-fluorobenzyl)-3-methyl-1-propyl-1H-pyrazole-4-carboxamide, also known as SR141716A, is a synthetic cannabinoid receptor antagonist that has been extensively studied in scientific research. It is a potent and selective antagonist of the CB1 receptor, which is primarily found in the central nervous system and is responsible for the psychoactive effects of cannabinoids such as THC.
Wirkmechanismus
N-(sec-butyl)-N-(2-fluorobenzyl)-3-methyl-1-propyl-1H-pyrazole-4-carboxamide acts as a competitive antagonist of the CB1 receptor, blocking the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This leads to a reduction in the activity of the endocannabinoid system, which is involved in the regulation of appetite, pain, mood, and other physiological processes.
Biochemical and Physiological Effects
N-(sec-butyl)-N-(2-fluorobenzyl)-3-methyl-1-propyl-1H-pyrazole-4-carboxamide has been shown to have a range of biochemical and physiological effects, including the inhibition of food intake, the modulation of pain perception, and the reduction of drug-seeking behavior in addiction models. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(sec-butyl)-N-(2-fluorobenzyl)-3-methyl-1-propyl-1H-pyrazole-4-carboxamide is a potent and selective antagonist of the CB1 receptor, which makes it a valuable tool for investigating the role of the endocannabinoid system in various physiological processes. However, its use is limited by its relatively short half-life and the potential for off-target effects at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research involving N-(sec-butyl)-N-(2-fluorobenzyl)-3-methyl-1-propyl-1H-pyrazole-4-carboxamide, including the development of more potent and selective antagonists of the CB1 receptor, the investigation of its potential therapeutic applications in the treatment of obesity and addiction, and the exploration of its neuroprotective effects in human clinical trials. Additionally, further research is needed to elucidate the precise mechanisms underlying its effects on pain perception and other physiological processes.
Wissenschaftliche Forschungsanwendungen
N-(sec-butyl)-N-(2-fluorobenzyl)-3-methyl-1-propyl-1H-pyrazole-4-carboxamide has been used extensively in scientific research to investigate the role of the endocannabinoid system in various physiological processes. It has been shown to have potential therapeutic applications in the treatment of obesity, addiction, and other conditions.
Eigenschaften
IUPAC Name |
N-butan-2-yl-N-[(2-fluorophenyl)methyl]-3-methyl-1-propylpyrazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FN3O/c1-5-11-22-13-17(15(4)21-22)19(24)23(14(3)6-2)12-16-9-7-8-10-18(16)20/h7-10,13-14H,5-6,11-12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLQQDODINBWOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C)C(=O)N(CC2=CC=CC=C2F)C(C)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(sec-butyl)-N-(2-fluorobenzyl)-3-methyl-1-propyl-1H-pyrazole-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.